

AG3.0 Monoclonal Antibody: A Technical Guide

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Compound of Interest

Compound Name: AG3.0

Cat. No.: B12389259

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Introduction

The **AG3.0** monoclonal antibody is a murine IgG1 kappa antibody that exhibits broad reactivity against the Gag capsid protein (p24) of primate lentiviruses.[1][2] This reagent is a valuable tool for the detection and characterization of Human Immunodeficiency Virus type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus (SIV).[1][2] Developed by immunizing mice with whole inactivated SIVagmTYO-1, **AG3.0** recognizes a highly conserved epitope, making it a versatile antibody for various immunoassays.[2] This guide provides a comprehensive overview of the **AG3.0** antibody, including its binding characteristics, epitope specificity, and detailed protocols for its application in key immunological assays.

Core Characteristics

Property	Description	Reference
Antibody ID	AG3.0	[1] [2]
Clonality	Monoclonal	[3]
Host Species	Mouse	[3]
Isotype	IgG1	[2]
Target Antigen	HIV-1 Capsid Protein (p24)	[1] [3]
Recognized Epitope	SPRTLNA	[2]
Cross-Reactivity	HIV-1, HIV-2, SIVmac, SIVagm	[1] [2]

Quantitative Data: Binding Affinity

The binding affinity of the **AG3.0** monoclonal antibody to various SIV Gag proteins has been determined using surface plasmon resonance (SPR). The dissociation constants (kD) are summarized below.

Antigen	Dissociation Constant (kD) (nM)
SIVagmVer Gag	3.7
SIVmac Gag	20
SIVagmSab Gag	35

Data sourced from Virology (2012) "Characterization of a monoclonal anti-capsid antibody that cross-reacts with three major primate lentivirus lineages".[\[2\]](#)

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the detection of HIV-1 p24 antigen.

Materials:

- **AG3.0** Monoclonal Antibody (Capture Antibody)
- Biotinylated anti-p24 Antibody (Detection Antibody)
- Recombinant HIV-1 p24 standard
- 96-well microtiter plates
- Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA)
- Streptavidin-HRP
- TMB Substrate
- Stop Solution (e.g., 2 N H₂SO₄)
- Plate reader

Procedure:

- Coating: Dilute the **AG3.0** antibody to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted antibody to each well of a 96-well plate. Incubate overnight at 4°C.
- Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
- Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
- Sample/Standard Incubation: Wash the plate three times with Wash Buffer. Prepare serial dilutions of the recombinant p24 standard and the samples in Blocking Buffer. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

- **Detection Antibody Incubation:** Wash the plate three times with Wash Buffer. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
- **Streptavidin-HRP Incubation:** Wash the plate three times with Wash Buffer. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.
- **Development:** Wash the plate five times with Wash Buffer. Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
- **Stopping Reaction:** Add 50 µL of Stop Solution to each well.
- **Reading:** Measure the absorbance at 450 nm using a plate reader.

Western Blot

This protocol outlines the use of **AG3.0** for the detection of p24 in cell lysates.

Materials:

- **AG3.0** Monoclonal Antibody
- Cell lysate containing HIV-1 p24
- SDS-PAGE gels
- Transfer apparatus and membranes (PVDF or nitrocellulose)
- Transfer Buffer
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
- HRP-conjugated anti-mouse secondary antibody
- ECL substrate
- Imaging system

Procedure:

- **Sample Preparation:** Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- **SDS-PAGE:** Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
- **Transfer:** Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- **Blocking:** Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
- **Primary Antibody Incubation:** Dilute the **AG3.0** antibody in Blocking Buffer (typically 1:1000 to 1:5000). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with Wash Buffer.
- **Secondary Antibody Incubation:** Dilute the HRP-conjugated anti-mouse secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody for 1 hour at room temperature.
- **Washing:** Wash the membrane three times for 10 minutes each with Wash Buffer.
- **Detection:** Incubate the membrane with ECL substrate according to the manufacturer's instructions.
- **Imaging:** Capture the chemiluminescent signal using an imaging system.

Immunoprecipitation (IP)

This protocol details the procedure for immunoprecipitating p24 from cell lysates using **AG3.0**.

Materials:

- **AG3.0** Monoclonal Antibody

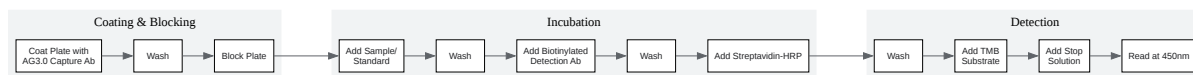
- Protein A/G agarose or magnetic beads
- Cell lysate containing HIV-1 p24
- IP Lysis Buffer (e.g., RIPA buffer)
- Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
- Elution Buffer (e.g., Laemmli sample buffer)

Procedure:

- Pre-clearing (Optional): Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
- Antibody Incubation: Add 1-5 µg of **AG3.0** antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Bead Incubation: Add an appropriate amount of Protein A/G beads to the lysate-antibody mixture. Incubate for 1-2 hours at 4°C with gentle rotation.
- Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer.
- Elution: Resuspend the beads in Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to elute the protein-antibody complex.
- Analysis: Centrifuge to pellet the beads and collect the supernatant for analysis by Western blot.

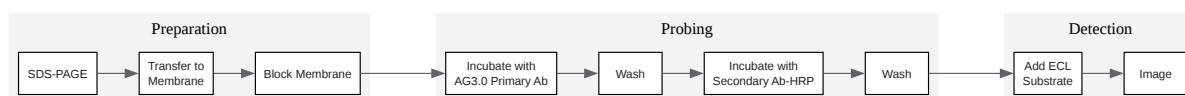
Visualizations

Experimental Workflows



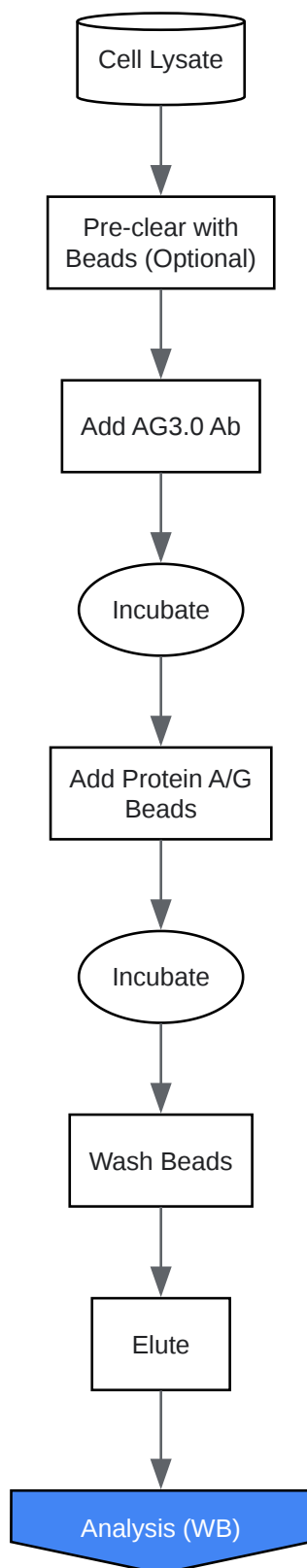
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Caption: Workflow for a sandwich ELISA using **AG3.0**.



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Caption: Workflow for Western Blotting using **AG3.0**.



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Caption: Workflow for Immunoprecipitation using **AG3.0**.

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References

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- 3. Serum HIV-1 p24 antibody, HIV-1 RNA copy number and CD4 lymphocyte percentage are independently associated with risk of mortality in HIV-1-infected children. National Institute of Child Health and Human Development Intravenous Immunoglobulin Clinical Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
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